![molecular formula C19H13FN6S B2553155 6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1209625-19-3](/img/structure/B2553155.png)
6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C19H13FN6S and its molecular weight is 376.41. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihistaminic and Anti-inflammatory Activity
Compounds related to 6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine have been studied for their antihistaminic activity and inhibitory effect on eosinophil infiltration. In particular, certain derivatives have shown potent antihistaminic activity without blocking central H(1) receptors, while effectively inhibiting eosinophil infiltration in animal models. This suggests potential therapeutic applications for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antiviral Properties
Derivatives of this compound have shown inhibitory properties against viruses like the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). These findings suggest potential applications in antiviral therapies, particularly in the treatment of diseases caused by members of the Flaviviridae family (Enguehard-Gueiffier et al., 2013).
Potential Anti-inflammatory Agents
Novel imidazo[2,1-b][1,3]thiazine derivatives modified with 4-pyridinyloxyl moiety, which are structurally related to the compound , have been identified as potential anti-inflammatory agents. These compounds have shown promising results in vivo using animal models, indicating their potential for further research and development as anti-inflammatory drugs (2022).
Antiviral Activity Against Hepatitis-A Virus
Some synthesized triazolo[4,3-b]pyridazine derivatives have demonstrated significant antiviral activity against hepatitis-A virus (HAV). This points to a potential role in the development of new antiviral agents for the treatment of HAV infections (Shamroukh & Ali, 2008).
Anticancer Potential
A derivative of the compound, 6-(3-(4-fluorophenyl)-1H-pyrazol-4-yl)-3-((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)-thiadiazole, has been investigated for its antioxidant and anticancer properties, particularly against hepatocellular carcinoma cell lines. This indicates its potential as a lead compound in the development of new anticancer drugs (Sunil et al., 2010).
properties
IUPAC Name |
6-(4-fluorophenyl)-3-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN6S/c20-14-6-4-13(5-7-14)16-8-9-18-22-23-19(26(18)24-16)27-12-15-11-25-10-2-1-3-17(25)21-15/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZMSBYLWIUJJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C4N3N=C(C=C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-3-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol](/img/structure/B2553072.png)


![4-{[2,4-dioxo-1-[3-(trifluoromethyl)benzyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]methyl}-N-propylcyclohexanecarboxamide](/img/structure/B2553077.png)
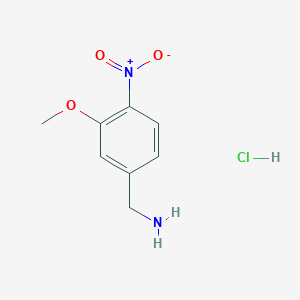
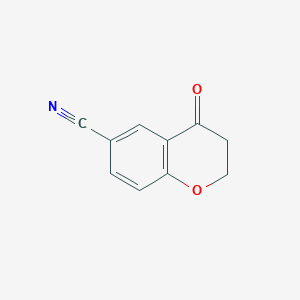
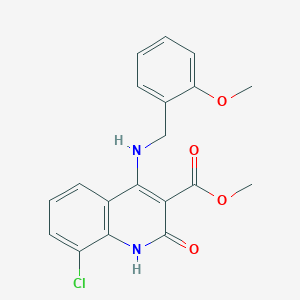
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea](/img/structure/B2553085.png)
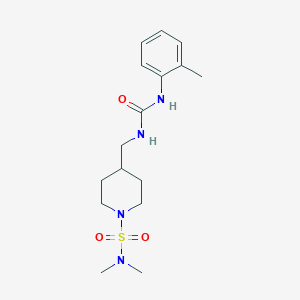
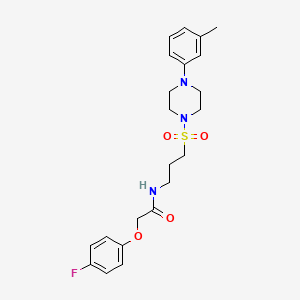
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B2553090.png)
![{[3-(Morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2553091.png)
![3-chloro-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2553094.png)
![N-[(3-Fluoro-4-morpholin-4-ylphenyl)methyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2553095.png)